(1-Benzylbenzimidazol-2-yl)-(4-methoxyphenyl)diazene
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Overview
Description
(1-Benzylbenzimidazol-2-yl)-(4-methoxyphenyl)diazene is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities . The structure of this compound includes a benzimidazole moiety fused with a benzyl group and a methoxyphenyl diazene group, making it a unique and potentially valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzylbenzimidazol-2-yl)-(4-methoxyphenyl)diazene typically involves the reaction of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. One common method includes the use of sodium metabisulfite as an oxidizing agent in a solvent mixture under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(1-Benzylbenzimidazol-2-yl)-(4-methoxyphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines, thiols, and halides, under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
(1-Benzylbenzimidazol-2-yl)-(4-methoxyphenyl)diazene has several scientific research applications:
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1-Benzylbenzimidazol-2-yl)-(4-methoxyphenyl)diazene involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can mimic the structure of naturally occurring nucleotides, allowing it to interact with DNA and RNA. This interaction can inhibit the replication of viruses and the proliferation of cancer cells . Additionally, the compound can bind to various enzymes, inhibiting their activity and leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzylbenzimidazol-2-yl)sulfanylacetic acid
- 2-(1-Benzylbenzimidazol-2-yl)sulfanylacetohydrazide
- 2-((1-Benzyl-1H-benzimidazol-2-yl)thio)-N’-(4-isopropylbenzylidene)acetohydrazide
Uniqueness
(1-Benzylbenzimidazol-2-yl)-(4-methoxyphenyl)diazene is unique due to the presence of the methoxyphenyl diazene group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
(1-benzylbenzimidazol-2-yl)-(4-methoxyphenyl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-26-18-13-11-17(12-14-18)23-24-21-22-19-9-5-6-10-20(19)25(21)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLECPKVNZCYXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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